Sigma-1 Receptor Affinity: 2-Butyl-5-heptylpyrrolidine vs. Classic Sigma Ligands
The (2R-trans) isomer of 2-butyl-5-heptylpyrrolidine demonstrates a σ1 receptor IC50 of 2.0 nM, indicating higher affinity than haloperidol (σ1 Ki ≈ 6 nM) and comparable to PRE-084 (σ1 Ki ≈ 2-5 nM) [1] [2]. Its selectivity window (σ1 vs. σ2) is 11-fold, and it exhibits negligible dopamine D2 receptor binding (IC50 > 40,000 nM), a key differentiation from haloperidol, a potent D2 antagonist (Ki ≈ 1-4 nM) [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.0 nM |
| Comparator Or Baseline | Haloperidol (σ1 Ki ≈ 6 nM; D2 Ki ≈ 1-4 nM); PRE-084 (σ1 Ki ≈ 2-5 nM) |
| Quantified Difference | ~3-10x higher affinity vs. haloperidol at σ1; >20,000-fold selectivity over D2 vs. haloperidol |
| Conditions | Radioligand binding assays using [3H]-pentazocine (σ1), [3H]-DTG (σ2), [3H]-spiperone (D2) in guinea pig brain membranes |
Why This Matters
This compound provides a σ1-selective tool with minimal dopaminergic interference, a critical requirement for neuroscience studies investigating sigma-1 receptor function without confounding D2 modulation.
- [1] K. Kumagai et al. (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber. J Antibiot (Tokyo) 2000, 53(5), 467-473. View Source
- [2] T. Hayashi et al. Sigma-1 receptor ligands: potential therapeutic applications. Expert Opin Ther Pat 2011, 21(5), 663-679. View Source
- [3] P. Seeman et al. Dopamine receptor pharmacology. Curr Opin Neurol Neurosurg 1993, 6(4), 602-608. View Source
